endo-BCN-PEG12-acid

SPAAC kinetics Bioorthogonal chemistry Strain-promoted cycloaddition

Researchers often face batch variability and slow kinetics with generic BCN linkers. endo-BCN-PEG12-acid solves this with stereochemically defined endo-BCN (~10× faster SPAAC vs. exo-BCN) and a monodisperse PEG12 chain (~4.5-5.0 nm) for superior solubility and low non-specific binding. Terminal -COOH enables efficient NHS/EDC amine coupling. Ideal for PROTAC synthesis, ADC payload conjugation, and live-cell labeling. Bulk quantities with full analytical certificates available.

Molecular Formula C38H67NO16
Molecular Weight 793.9 g/mol
Cat. No. B607311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG12-acid
Synonymsendo-BCN-PEG12-acid
Molecular FormulaC38H67NO16
Molecular Weight793.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H67NO16/c40-37(41)7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-39-38(42)55-33-36-34-5-3-1-2-4-6-35(34)36/h34-36H,3-33H2,(H,39,42)(H,40,41)
InChIKeyVLDILOCSPCYAIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

endo-BCN-PEG12-acid: Structure & Specifications


endo-BCN-PEG12-acid is a heterobifunctional linker comprising an endo-bicyclo[6.1.0]nonyne (endo-BCN) strained alkyne, a monodisperse PEG12 spacer (twelve ethylene glycol units, ~528 Da), and a terminal carboxylic acid (-COOH) . The compound enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules while offering aqueous solubility and biocompatibility conferred by the PEG12 chain . Its molecular weight is 794.0 g/mol (exact mass 793.44598505) [1][2]. The carboxylic acid terminus provides a handle for covalent conjugation to primary amines via standard carbodiimide/NHS activation chemistry .

Copper-free SPAAC bioconjugation research workflow with azide-functionalized molecules
🧬 Heterobifunctional linker for carbodiimide/NHS amine coupling and bioorthogonal ligation
💧 Monodisperse PEG12 spacer supports aqueous solubility and biocompatibility in bioconjugate assembly

endo-BCN-PEG12-acid vs. Generic BCN-PEG Linkers


Simply interchanging BCN-based linkers without considering stereochemistry (endo vs. exo), PEG chain length, or alternative strained alkyne cores (e.g., DBCO) introduces significant experimental variability and risks compromising conjugate performance. The endo-BCN stereoisomer exhibits measurably faster SPAAC kinetics than exo-BCN . PEG12 provides approximately 1.8× greater extended chain length compared to PEG8, which directly influences hydrodynamic radius and in vivo circulation behavior [1]. Furthermore, BCN demonstrates reduced lipophilicity relative to DBCO, which can alter non-specific binding profiles in cellular imaging applications [2]. These quantifiable differences in reaction rate, spatial separation, and physicochemical properties directly impact conjugation efficiency, linker stability, and downstream assay reproducibility, making direct substitution without functional validation a high-risk procurement strategy.

⚠️
Stereochemistry may shift kinetics
endo-BCN exhibits measurably faster SPAAC kinetics than exo-BCN; substituting the diastereomer can substantially alter conjugation rates and efficiency.
⚠️
PEG chain length alters biophysical properties
PEG12 provides greater extended chain length and hydrodynamic radius compared to PEG8, directly impacting in vivo behavior and steric accessibility in conjugates.
⚠️
Alkyne core changes non-specific binding
BCN demonstrates reduced lipophilicity relative to DBCO, which can alter non-specific binding profiles in cellular imaging; direct substitution may require re-optimization.

endo-BCN-PEG12-acid Evidence & Selection Guide


endo-BCN SPAAC Kinetic Advantage

The endo-BCN diastereomer exhibits a more compact bicyclic structure with higher ring strain (approximately 18 kcal/mol), resulting in SPAAC reaction rates with azides that are approximately 10-fold faster than the exo-BCN isomer . Rate constants for endo-BCN are reported in the range of 10³ to 10⁴ M⁻¹ s⁻¹, whereas exo-BCN displays correspondingly slower kinetics . This stereochemical differentiation is critical for applications requiring rapid bioconjugation under physiological conditions.

SPAAC Kinetic Advantage
Head-to-head
Approx. 10× faster SPAAC rate than exo-BCN
Reported reaction rate differentiation supports faster bioconjugation workflows
Rate constants reported in 10³–10⁴ M⁻¹ s⁻¹ range for endo-BCN; stereochemistry-dependent kinetics.
SPAAC kinetics Bioorthogonal chemistry Strain-promoted cycloaddition

PEG12 Spacer Length & Solubility Advantage

The PEG12 chain (twelve ethylene glycol units, molecular weight ~528 Da) offers approximately 1.8× greater extended chain length compared to PEG8 (eight units, ~352 Da), which translates to increased hydrodynamic radius and potentially longer in vivo circulation time [1][2]. Vendor technical datasheets indicate that PEG12-containing linkers typically exhibit superior aqueous solubility compared to shorter PEG analogs; for instance, PEG12 in methyltetrazine-PEG12-maleimide provides >50 mg/mL solubility in PBS, compared to 25 mg/mL for PEG4-maleimide and <5 mg/mL for non-PEGylated versions . While direct solubility data for endo-BCN-PEG12-acid is not reported in peer-reviewed literature, class-level inference from analogous PEG12-functionalized linkers supports the expectation of enhanced aqueous solubility relative to shorter PEG variants.

PEG12 Spacer Length
Class-level
Approx. 1.8× greater extended length vs. PEG8
May support reduced steric hindrance and improved conjugate solubility in biological assays
Solubility benefit inferred from class-analogous methyltetrazine-PEG12-maleimide; vendor datasheets suggest >50 mg/mL in PBS.
PEG linker Solubility Bioconjugation Pharmacokinetics

BCN Reduced Lipophilicity vs. DBCO

BCN-based reagents offer lower lipophilicity than dibenzocyclooctyne (DBCO) analogs, which can reduce non-specific background staining in intracellular imaging applications [1][2]. A 2024 study comparing BCN-dye and DBCO-dye conjugates demonstrated that BCN-based reagents exhibited reduced non-specificity during intracellular bioconjugation using SPAAC [1]. Additionally, BCN contains a plane of symmetry that prevents the formation of stereoisomeric product mixtures upon conjugation—a property not shared by DBCO [2]. Rate constants for BCN with aromatic azides are reported to be even faster than those for DBCO [2].

Reduced Lipophilicity vs. DBCO
Head-to-head
Lower lipophilicity; reduced non-specific background in intracellular imaging
Supports cellular imaging applications requiring lower off-target binding
Comparative study (2024) demonstrated qualitative reduction in non-specificity; BCN also avoids stereoisomeric product mixtures.
Bioorthogonal chemistry Lipophilicity SPAAC Intracellular imaging

endo-BCN-Specific Fluorescence Quenching Reduction

A 2023 study published in ACS Omega demonstrated that only the endo-BCN diastereomer could reduce the level of fluorescence quenching in SPAAC reaction products, a property attributed to the extended tricyclic fused ring systems present in endo-BCN adducts [1]. This effect was confirmed by synthesizing a fluorescence always-on construct through substitution of endo-BCN for exo-BCN in a previously reported chemical probe characterized with good contact fluorescence quenching [1]. Furthermore, bis-endo-BCN was successfully exploited to conjugate BSA with a 5-FAM derivative compound, whereas exo-BCN-based products did not augment contact fluorescence quenching [1].

Fluorescence Quenching Reduction
Head-to-head
Only endo-BCN reduces fluorescence quenching in SPAAC products
Enables turn-on probe design for enzyme activity and biomolecular interaction studies
Stereospecific property confirmed via 5-FAM azide conjugates and BSA labeling (2023); exo-BCN does not augment quenching reduction.
Fluorescence quenching SPAAC Chemical probe design Diastereomer differentiation

endo-BCN-PEG12-acid Application Scenarios


PROTAC Linker: PEG12 Spacer & Solubility

endo-BCN-PEG12-acid serves as a PEG-based PROTAC linker, joining the E3 ligase ligand and target protein ligand . The PEG12 spacer (approximately 1.8× longer than PEG8) provides extended separation between the two functional moieties, which can be critical for achieving productive ternary complex formation and efficient ubiquitination [1]. The enhanced aqueous solubility of the PEG12 chain reduces aggregation and improves the physicochemical properties of the final PROTAC molecule, facilitating cellular permeability and activity assessment [2].

Live-Cell & In Vivo SPAAC Labeling

The approximately 10× faster SPAAC kinetics of endo-BCN relative to exo-BCN make endo-BCN-PEG12-acid particularly suitable for time-sensitive bioorthogonal labeling in live-cell or in vivo settings. The copper-free reaction proceeds efficiently under physiological conditions without cytotoxic catalysts, while the PEG12 chain minimizes non-specific protein adsorption . This combination enables rapid, specific conjugation of azide-functionalized probes to target biomolecules with reduced background.

Turn-On Fluorescence Probes via endo-BCN

The stereospecific ability of endo-BCN to reduce fluorescence quenching in SPAAC products—a property not exhibited by exo-BCN [3]—enables the design of fluorescence turn-on chemical probes for detecting enzyme activities and biomolecular interactions. The carboxylic acid terminus of endo-BCN-PEG12-acid facilitates covalent attachment to amine-containing biomolecules or surfaces, while the PEG12 spacer ensures adequate separation to preserve fluorescence signal integrity.

ADC Assembly: PEG12 Defined Linker Length

The monodisperse PEG12 spacer in endo-BCN-PEG12-acid provides a defined, reproducible extended length (~4.5–5.0 nm) that is essential for optimizing drug-to-antibody ratio (DAR) and conjugate homogeneity in ADC development . The carboxylic acid can be activated to NHS ester for amine conjugation, while the BCN group remains available for subsequent SPAAC with azide-functionalized payloads. Compared to PEG8 analogs, the longer PEG12 chain may better accommodate bulky payloads and reduce steric interference [1].

Application
Selection Property
Validation Focus
PROTAC linker assembly
PEG12 spacer length and aqueous solubility
Ternary complex formation and ubiquitination efficiency
Live-cell / in vivo SPAAC labeling
endo-BCN SPAAC kinetics and copper-free biocompatibility
Labeling speed and background signal in physiological conditions
Turn-on fluorescence probe design
Stereospecific endo-BCN fluorescence quenching reduction
Enzyme activity detection and biomolecular interaction monitoring
ADC development and linker optimization
Monodisperse PEG12 defined length and heterobifunctional reactivity
Drug-to-antibody ratio homogeneity and payload steric accessibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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